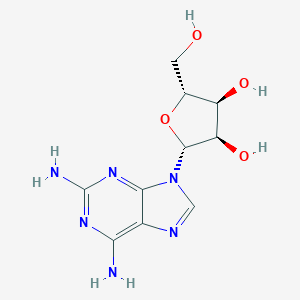

N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid

説明

This compound is part of a class of chemicals known for their complexation and chelation capabilities, often utilized in coordination chemistry to form stable metal complexes. The specific chemical, "N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid," has not been directly mentioned in the literature but closely related compounds provide insight into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from base chemicals like iminodiacetic acid or benzyl compounds. For instance, the synthesis of enantiopure N-carbobenzyloxy-N′-phthaloyl-cis-1,2-cyclohexanediamine involves asymmetric reductive amination and the Curtius rearrangement (Matsuo et al., 2007). These methods may offer a pathway for synthesizing the compound by adapting the starting materials and reaction conditions.

Molecular Structure Analysis

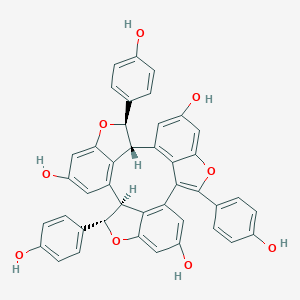

The molecular structure of similar compounds, like copper(II) and nickel(II) complexes with N-benzyl- and N-(p-nitrobenzyl)iminodiacetic acids, has been characterized using X-ray crystallography and DFT studies. These complexes often show octahedral coordination environments around the metal ions (Smrečki et al., 2016), indicating how "N-(5-Carbobenzyloxyamino)-1-carboxypentyl)iminodiacetic Acid" might interact with metals to form structurally complex and stable chelates.

Chemical Reactions and Properties

The chemical reactivity and properties of iminodiacetic acid derivatives are influenced by their functional groups, leading to a variety of chemical behaviors. For example, the synthesis and magnetic properties of a MnII coordination polymer with N-(4-carboxybenzyl)iminodiacetic acid as a ligand reveal how these compounds can participate in forming coordination polymers with specific magnetic properties (Lymperopoulou et al., 2014).

科学的研究の応用

Synthesis of Cobalt(II) and Nickel(II) Complexes : This compound is used in the synthesis of cobalt(II) and nickel(II) complexes, which have been structurally and spectroscopically characterized (Smrečki et al., 2016).

Zinc Enzyme Model for CO2 Fixation and Calcification : It serves as a promising structural model for zinc enzymes, particularly in the context of CO2 fixation and calcification in mollusc shells (Ibrahim et al., 2008).

Immobilization of His-tagged Proteins : The compound is utilized for immobilizing His-tagged proteins onto gold surfaces, indicating its role in protein binding studies (Lee et al., 2004).

Affinity Chromatography Enzyme Purification : It has applications in affinity chromatography for enzyme purification, demonstrating its utility in biochemical separation techniques (Bernotas & Ganem, 1990).

Treatment of Adjuvant-Induced Arthritis in Rats : This compound has shown significant activity in treating adjuvant-induced arthritis in rat models, suggesting its potential in medical applications (Miyai et al., 1978).

Stationary Phase for Hydrophilic Interaction Liquid Chromatography : Derivatives of N-benzyl iminodiacetic acid are used as novel stationary phases in hydrophilic interaction liquid chromatography, enhancing the separation of polar compounds (Yin et al., 2015).

Cytotoxic Activity Against Human Tumor Cell Lines : It has demonstrated cytotoxic activity against various human tumor cell lines, indicating its potential in cancer research (Gielen & Willem, 1992).

Synthesis of New Palladium Complexes : The compound is also involved in the synthesis of new palladium complexes, expanding its application in coordination chemistry (Smrečki et al., 2016).

Antagonist for Bradykinin B2 Receptor : It is used in developing novel non-peptide bradykinin B2 receptor antagonists, which have applications in pharmacological research (Kam et al., 2005).

Antihypertensive Potency : N-(biphenylyl-methyl)imidazoles, which are structurally related, are potent antihypertensives with high affinity for receptors, indicating potential medical applications (Carini et al., 1991).

特性

IUPAC Name |

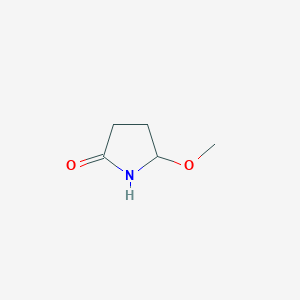

2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O8/c21-15(22)10-20(11-16(23)24)14(17(25)26)8-4-5-9-19-18(27)28-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,19,27)(H,21,22)(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSASMXBVVMAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396120 | |

| Record name | STK366790 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

CAS RN |

209052-01-7 | |

| Record name | STK366790 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)